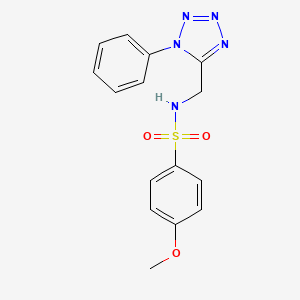

4-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

4-Methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the para-position of the benzene ring and a tetrazole-containing substituent on the sulfonamide nitrogen. The tetrazole moiety, a five-membered heterocycle with four nitrogen atoms, confers unique electronic and steric properties, influencing both physicochemical characteristics and biological interactions.

Properties

IUPAC Name |

4-methoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-23-13-7-9-14(10-8-13)24(21,22)16-11-15-17-18-19-20(15)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWOTYRPGYQDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, including its use as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 4-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Features of Selected Benzenesulfonamide Derivatives

| Compound Name | Molecular Formula | Heterocycle/Substituent | Substituent on Benzene | Molecular Weight | Biological Activity (Reported) |

|---|---|---|---|---|---|

| 4-Methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (Target) | C₁₆H₁₆N₄O₃S | 1-Phenyl-1H-tetrazol-5-ylmethyl | Methoxy | 344.39 g/mol | Not explicitly reported |

| 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide | C₁₅H₁₅N₃O₃S | 1-Methylindazole | Methoxy | 317.36 g/mol | Anticancer, anti-inflammatory |

| 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | C₁₃H₁₇N₃O₃S₂ | 5-(2-Methylpropyl)-thiadiazole | Methoxy | 327.43 g/mol | Not reported |

| N-[6-(4-Methoxyphenoxy)-1,3-dimethyl-2-oxo-benzimidazol-5-yl]benzenesulfonamide | C₂₂H₂₁N₃O₅S | Benzimidazole | Methoxy phenoxy | 439.48 g/mol | HIV integrase inhibition |

Key Observations:

- Indazole derivatives exhibit planar fused-ring systems with dihedral angles of ~50° relative to the benzene ring, influencing crystal packing and solubility .

- Substituent Effects: Electron-donating methoxy groups (para-position) are common in analogs but show variable bioactivity. For example, styrylquinolin-7-yl-benzenesulfonamides with para-nitro groups (electron-withdrawing) exhibit superior HIV integrase inhibition (96.7%) compared to methoxy-substituted analogs (72.9%) . This suggests that electronic tuning of the sulfonamide group is critical for target-specific activity.

Physicochemical Properties

- Solubility and Stability : Thiadiazole-containing sulfonamides () exhibit moderate solubility in polar solvents due to sulfur’s lipophilicity, whereas tetrazole analogs likely have higher aqueous solubility. Methoxy groups generally improve metabolic stability but may reduce membrane permeability .

- Crystal Packing: Indazole-based sulfonamides form one-dimensional chains via N–H···N and C–H···O hydrogen bonds (), whereas tetrazole derivatives may adopt distinct packing modes due to the tetrazole’s ability to act as both hydrogen bond donor and acceptor .

Biological Activity

4-Methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential anticancer and antimicrobial activities. The incorporation of the tetrazole moiety in the structure enhances its biological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 4-(4-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]benzenesulfonamide

- Molecular Formula : CHNOS

- Molecular Weight : 407.4 g/mol

Anticancer Activity

Recent studies have demonstrated that benzenesulfonamides, including derivatives like this compound, exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells. The IC values were reported as follows:

| Cell Line | IC Value (µM) |

|---|---|

| MDA-MB-468 | 3.99 ± 0.21 |

| CCRF-CM | 4.51 ± 0.24 |

The mechanism of action involves cell cycle arrest and induction of apoptosis, indicated by increased levels of cleaved caspases 3 and 9 .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, with the most potent derivatives exhibiting MIC values of 20 µg/mL and 21 µg/mL, respectively .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which play crucial roles in tumor growth and metastasis. Molecular docking studies suggest that the tetrazole moiety enhances binding affinity to these enzymes, thus contributing to the overall anticancer activity .

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

- Study on Anticancer Activity : A series of benzenesulfonamide derivatives were synthesized and tested for their anticancer properties. The study found that modifications in the tetrazole ring significantly influenced the cytotoxicity against cancer cell lines .

- Antimicrobial Efficacy : Another research focused on the antibacterial properties of sulfonamide derivatives, highlighting their effectiveness against resistant strains of bacteria, thus indicating their potential use in treating infections caused by multi-drug resistant organisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves coupling a sulfonyl chloride derivative with a tetrazole-containing amine. For example, sulfonamide formation can be achieved by reacting 4-methoxybenzenesulfonyl chloride with (1-phenyl-1H-tetrazol-5-yl)methylamine in anhydrous pyridine or dichloromethane under reflux. Optimization includes controlling stoichiometry (1.1:1 molar ratio of sulfonyl chloride to amine), reaction time (5–12 hours), and purification via flash chromatography. Yield improvements (e.g., from 60% to 85%) are achieved by using dry solvents and inert atmospheres to minimize hydrolysis .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-2018) is used for structure refinement. Key parameters include:

- Planarity : The tetrazole and benzene rings form dihedral angles (e.g., ~50° in analogous sulfonamides), influencing packing.

- Hydrogen bonding : N–H···O and C–H···O interactions (bond lengths: 2.8–3.0 Å) create 1D chains, as observed in related sulfonamide derivatives.

- Torsion angles : S–N–C–C angles (~70°) indicate conformational flexibility .

Q. What preliminary biological screening approaches are used to evaluate this compound’s pharmacological potential?

- Methodology :

- In vitro assays : Anticonvulsant activity is tested via maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) models. IC₅₀ values are calculated for enzyme targets like carbonic anhydrase.

- Dose-response curves : Administered at 30–100 mg/kg in rodent models, with neurotoxicity assessed via rotorod tests.

- ADMET profiling : Lipophilicity (logP ~3.0) and topological polar surface area (TPSA ~86 Ų) predict blood-brain barrier penetration .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

- Methodology :

- Geometric optimization : B3LYP/6-311G(d,p) basis sets are used to compute molecular orbitals, electrostatic potential maps, and Fukui indices.

- Reactivity hotspots : The sulfonamide group (partial charge: −0.45 e) and tetrazole ring (N-atom electrophilicity index: 1.2 eV) are identified as reactive sites.

- Non-covalent interactions : Reduced density gradient (RDG) analysis visualizes steric clashes and hydrogen bonds in the crystal lattice .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodology :

- Meta-analysis : Compare IC₅₀ values from MES models (e.g., 25 μM) with in vitro enzyme inhibition data (e.g., 40 μM for carbonic anhydrase).

- Proteomic profiling : Identify off-target interactions (e.g., kinase inhibition) via high-throughput screening.

- Species-specific effects : Test rodent vs. human cell lines to address interspecies variability in metabolic stability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodology :

- Substituent variation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to modulate sulfonamide acidity (pKa shifts from 8.2 to 6.5).

- Bioisosteric replacement : Substitute the tetrazole ring with triazoles or oxadiazoles to improve metabolic stability (e.g., t₁/₂ increased from 2.5 to 4.7 hours).

- Pharmacophore mapping : Overlay docking poses (Glide XP, −9.2 kcal/mol) to prioritize derivatives with optimal steric complementarity .

Q. What experimental and computational approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Crystallographic studies : Co-crystallize with human carbonic anhydrase II (PDB ID: 1CA2) to resolve binding modes (Zn²⁺ coordination distance: 2.1 Å).

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns; RMSD < 2.0 Å confirms stable binding.

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd = 1.2 μM) and enthalpy changes (ΔH = −15 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across literature?

- Methodology :

- Reproducibility checks : Verify solvent purity (e.g., H₂O < 0.01% in pyridine) and reaction scaling effects (e.g., 50% yield at 1 mmol vs. 70% at 0.1 mmol).

- Byproduct identification : Use LC-MS to detect hydrolyzed intermediates (e.g., sulfonic acid at m/z 215.03).

- Alternative routes : Compare coupling reagents (e.g., HATU vs. EDCI) to minimize side reactions .

Q. Why do computational predictions of logP and experimental measurements diverge, and how is this reconciled?

- Methodology :

- Partition coefficient assays : Measure logP via shake-flask method (pH 7.4) to validate in silico predictions (e.g., XlogP = 3.0 vs. experimental 3.2).

- Solvent parametrization : Adjust DFT solvent models (e.g., COSMO-RS) to account for hydrogen bonding capacity.

- Batch variability : Test multiple commercial software (e.g., ACD/Labs vs. ChemAxon) to identify algorithmic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.